2-Pyridin-4-yl-benzo[h]chromen-4-one
Overview
Description
“2-Pyridin-4-yl-benzo[h]chromen-4-one” is an organic heterotricyclic compound and an organooxygen compound . It has a molecular formula of C18H11NO2 . It is also known as a potent CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) activator .
Synthesis Analysis
The synthesis of 4-chromanone-derived compounds, which includes “2-Pyridin-4-yl-benzo[h]chromen-4-one”, has been a subject of several studies . These studies have focused on improving the methodologies of 4-chromanone-derived compounds .
Molecular Structure Analysis
The molecular structure of “2-Pyridin-4-yl-benzo[h]chromen-4-one” includes a significant structural entity that belongs to the class of oxygen-containing heterocycles . The molecular weight of this compound is 273.3 g/mol .
Chemical Reactions Analysis
Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This includes the synthesis of “2-Pyridin-4-yl-benzo[h]chromen-4-one”.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Pyridin-4-yl-benzo[h]chromen-4-one” include a molecular weight of 273.3 g/mol, XLogP3-AA of 3.4, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 1, Exact Mass of 273.078978594 g/mol, Monoisotopic Mass of 273.078978594 g/mol, Topological Polar Surface Area of 39.2 Ų, Heavy Atom Count of 21, Formal Charge of 0, and Complexity of 439 .
Scientific Research Applications
Medicinal Chemistry
Chromanone or Chroman-4-one, which is structurally similar to 2-Pyridin-4-yl-benzo[h]chromen-4-one, is a significant heterobicyclic compound and acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . It exhibits significant variations in biological activities .
Anticancer Activity
Natural and synthetic chromanone analogs show various biological activities such as anticancer . This suggests that 2-Pyridin-4-yl-benzo[h]chromen-4-one could potentially be used in cancer research and treatment.
Anti-inflammatory Activity
Chromanone analogs also exhibit anti-inflammatory activity . Inflammation plays a significant role in the pathological mechanism of various inflammation-related diseases like cancer, Alzheimer, diabetes, atherosclerosis, and cardiovascular disorders .
Antimicrobial and Antifungal Activity
Substitution at C-2 with pyrazol-4-yl derivatives, methoxyphenyl, alkyl, vinyl, hydroxyl methyl, and chlorophenyl group displayed broad-spectrum antibacterial activity against tested bacterial strains . Moreover, azolyl and benzylidene derivatization yields good antifungal agents .
Antiviral and Antileishmanial Activity
Chromanone analogs also show antiviral and antileishmanial activity . This suggests that 2-Pyridin-4-yl-benzo[h]chromen-4-one could potentially be used in the research and treatment of viral diseases and Leishmaniasis.
Luminescent Properties
Chromanone-derived compounds have been found to exhibit strong luminescent properties . This suggests that 2-Pyridin-4-yl-benzo[h]chromen-4-one could potentially be used in the development of luminescent materials or sensors.
Mechanism of Action
Target of Action
The primary target of 2-Pyridin-4-yl-benzo[h]chromen-4-one is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . CFTR is a protein that functions as a channel across the membrane of cells that produce mucus, sweat, saliva, tears, and digestive enzymes .
Mode of Action
2-Pyridin-4-yl-benzo[h]chromen-4-one acts as a CFTR activator It interacts with the CFTR protein, enhancing its activity
Biochemical Pathways
The activation of CFTR by 2-Pyridin-4-yl-benzo[h]chromen-4-one affects the chloride ion transport pathway . CFTR is a channel that allows chloride ions to move across cell membranes. By activating CFTR, 2-Pyridin-4-yl-benzo[h]chromen-4-one increases chloride ion transport, which can influence various physiological processes, including the hydration of mucus in the lungs .
Pharmacokinetics
Itsmolecular weight (273.29) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed
Result of Action
The activation of CFTR by 2-Pyridin-4-yl-benzo[h]chromen-4-one can have various molecular and cellular effects. For example, in cell lines that express the DeltaF508-CFTR, 2-Pyridin-4-yl-benzo[h]chromen-4-one has been shown to be more potent than genistein, another CFTR activator . This suggests that it may have potential therapeutic applications in conditions related to CFTR function, such as cystic fibrosis .
Future Directions
properties
IUPAC Name |
2-pyridin-4-ylbenzo[h]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2/c20-16-11-17(13-7-9-19-10-8-13)21-18-14-4-2-1-3-12(14)5-6-15(16)18/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCOBWKVDSSOBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390354 | |
Record name | 2-Pyridin-4-yl-benzo[h]chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641385 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Pyridin-4-yl-benzo[h]chromen-4-one | |
CAS RN |
2110-25-0 | |
Record name | 2-Pyridin-4-yl-benzo[h]chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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